1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3S/c1-21-13-7-2-3-8-14(13)22(26(21,24)25)10-9-19-16(23)20-15-11(17)5-4-6-12(15)18/h2-8H,9-10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARGGNKHRUJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a member of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 2,6-difluorobenzoic acid and various hydrazine derivatives. The synthesis pathway often includes cyclization reactions that form the thiadiazole ring structure.
Biological Activity Overview
The biological activity of this compound encompasses several key areas:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The presence of the difluorophenyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their bioactivity .
- Inhibitory Effects on Enzymes : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For example, certain thiadiazole derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a target in inflammatory diseases .
- Cytotoxicity : Preliminary studies indicate low cytotoxicity towards normal cell lines (e.g., NIH 3T3), suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
- Antimycobacterial Activity : In a study evaluating various thiadiazole derivatives for their antimycobacterial properties against Mycobacterium tuberculosis, certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to standard treatments . This highlights the potential of thiadiazole derivatives in treating resistant strains of tuberculosis.
- Fungicidal Properties : Another study assessed the fungicidal activity of related compounds against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. Compounds similar to this compound showed over 60% inhibition at specific concentrations .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Interaction with Enzymatic Pathways : Compounds containing the thiadiazole moiety are thought to interfere with key metabolic pathways in pathogens.
- Cell Membrane Disruption : The lipophilic nature conferred by the difluorophenyl group may facilitate penetration into microbial membranes, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three urea derivatives from the provided evidence (Table 1), focusing on structural features, physicochemical properties, and synthetic methodologies.
Table 1: Comparative Analysis of Urea Derivatives
Structural and Functional Group Comparison
- The benzo-thiadiazole-dioxide core introduces a polar sulfone group, which may improve aqueous solubility compared to non-sulfonated heterocycles.
- Compound 22 (): Utilizes a morpholino-triazine heterocycle, offering multiple hydrogen-bond acceptors, and a terminal carboxylic acid group for enhanced solubility or salt formation .
Physicochemical Properties
Melting Points :
- Solubility: The sulfone group in the target compound may enhance aqueous solubility compared to non-polar analogs. In contrast, Compound 22’s carboxylic acid group () could enable pH-dependent solubility .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea, and what key parameters influence yield?
The synthesis involves multi-step protocols, including cycloaddition for heterocycle formation and urea coupling. Critical parameters include:
- Temperature control : Elevated temperatures (80–120°C) for cycloaddition reactions, but excess heat risks side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for coupling steps .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) accelerates urea bond formation .
Methodological optimization via Design of Experiments (DoE) can reduce trial-and-error approaches by systematically varying factors like stoichiometry and pH .
Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiadiazole and urea moieties. F NMR is critical for verifying fluorophenyl group integrity .
- HPLC-MS : Reverse-phase HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% formic acid) ensures >95% purity. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm error) .
- X-ray crystallography : Resolves conformational ambiguities in the urea linkage and thiadiazole ring .
Q. How should researchers select solvents and catalysts for functional group modifications (e.g., oxidation of thiadiazole)?
- Solvents : DMSO or DMF stabilizes polar intermediates during oxidation; inert solvents (e.g., THF) are preferred for reductive steps .
- Catalysts : Pd/C or Raney nickel facilitates hydrogenolysis of protecting groups, while meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur-containing heterocycles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-methyl-2,2-dioxidothiadiazole moiety in biological activity?
Comparative SAR analysis of analogs reveals:
| Compound Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| Replacement of thiadiazole with triazole | 2.5 µM (vs. 1.8 µM) | Kinase inhibition |
| Removal of methyl group | Loss of activity | Protein binding assays |
| The sulfone group in thiadiazole enhances electrophilicity, critical for covalent binding to cysteine residues in target proteins . |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in IC₅₀ values often arise from:
- Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 1 mM) alter apparent potency .
- Cellular permeability : LogP differences due to fluorophenyl substituents affect intracellular accumulation. Use parallel artificial membrane permeability assays (PAMPA) to standardize evaluations .
- Metabolic stability : Liver microsome studies (human vs. rodent) explain species-specific activity drops .
Q. How can computational modeling predict binding modes and guide lead optimization?
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets. Key residues (e.g., Lys33, Glu51) form hydrogen bonds with the urea group .
- MD simulations : 100-ns trajectories assess stability of the thiadiazole-protein complex. RMSD >2 Å suggests conformational flexibility requiring scaffold rigidification .
- Quantum mechanics/molecular mechanics (QM/MM) : Calculates activation barriers for covalent bond formation between the sulfone group and cysteine thiols .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Forced degradation : Expose to 40°C/75% RH for 4 weeks. HPLC monitors hydrolysis of the urea bond (~15% degradation under acidic conditions) .
- Light exposure : UV-Vis spectroscopy tracks photodegradation; amber vials and antioxidants (e.g., BHT) reduce radical-mediated breakdown .
Q. How does the compound’s reactivity profile influence formulation strategies for in vivo studies?
- Prodrug approaches : Mask the urea group as a carbamate to enhance oral bioavailability. Enzymatic cleavage in plasma restores activity .
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve solubility and reduce off-target effects. In vivo PK/PD studies show 3x higher AUC compared to free compound .
Methodological Guidance for Contradictory Data
Q. When conflicting data arise in target validation, what orthogonal assays confirm specificity?
- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein melting temperature shifts .
- CRISPR knockouts : Ablation of the putative target gene (e.g., MAPK1) eliminates compound efficacy in proliferation assays .
Q. How to optimize reaction conditions for scale-up without compromising yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
